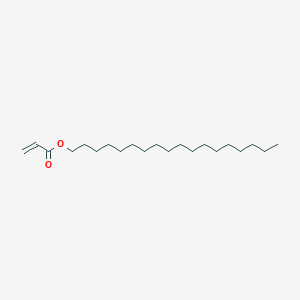

Octadecyl acrylate

説明

Historical Overview of Octadecyl Acrylate (B77674) Research

Research into long-chain alkyl acrylates, including octadecyl acrylate, emerged as an active area of investigation within the broader development of polymer science. The initial interest was driven by the lipophilic nature conferred by the long alkyl groups. tandfonline.com This property made polymers based on these monomers attractive for applications requiring affinity for nonpolar or oily substances. Early research focused on leveraging this hydrophobicity to create materials such as pour point depressants for crude oils and particle stabilizers. tandfonline.comtandfonline.com The ability of the long octadecyl side chains to crystallize, even when attached to an amorphous polymer backbone, was a key finding that directed subsequent research into its use in materials with tunable thermal and mechanical properties. tandfonline.com Over time, the focus expanded from simple homopolymers to more complex copolymers and composites, utilizing advanced polymerization techniques to tailor material properties for specific and sophisticated applications.

Significance of this compound in Polymer Science

The significance of this compound in polymer science stems from its role as a versatile building block for creating polymers with tailored architectures and functionalities. The presence of the long C18 side chain is central to its utility.

Poly(this compound) (PODA) is considered a classic example of a comb-shaped polymer. rsc.org In this architecture, the polyacrylate chain forms the polymer backbone, while the long octadecyl groups extend from it, resembling the teeth of a comb. rsc.orgavantipublishers.com This structure is a direct result of the polymerization of the ODA monomer.

A critical feature of these comb-like polymers is the ability of the octadecyl side chains to crystallize independently of the main polymer backbone, forming ordered lamellar structures. researchgate.net This side-chain crystallinity imparts unique characteristics to the material, such as shape-memory effects and temperature responsiveness. rsc.orgnih.gov The interplay between the crystalline side chains and the amorphous main chain can be controlled by copolymerization, for instance with methyl acrylate, which allows for the adjustment of the material's conformational, crystalline, and rheological properties. rsc.org This ability to form distinct crystalline domains is fundamental to its use in applications like pour point depressants, where the polymer co-crystallizes with wax molecules in crude oil to prevent the formation of large, flow-impeding crystal networks. acs.org

Table 1: Physical and Thermal Properties of this compound (ODA) and its Homopolymer (PODA)

| Property | Value | Compound |

|---|---|---|

| CAS Number | 4813-57-4 | This compound |

| Appearance | Colorless and odorless transparent liquid | This compound |

| Melting Point | 31-32 °C | This compound |

| Homopolymer Glass Transition Temp. (Tg) | -75 to -60 °C | Poly(this compound) |

Data sourced from references tandfonline.comkfsilicone.com.

The pronounced hydrophobic (lipophilic) character of the octadecyl group makes ODA an essential monomer for constructing amphiphilic polymers. tandfonline.comkfsilicone.com These polymers possess both hydrophobic and hydrophilic segments, allowing them to interact with both aqueous and non-aqueous phases. Amphiphilic polymers based on ODA are typically synthesized by copolymerizing it with hydrophilic monomers such as acrylic acid, maleic acid, or glycidyl (B131873) methacrylate (B99206). tandfonline.comkfsilicone.comacs.org

The resulting copolymers can self-assemble into various superstructures in solution, acting as polymer emulsifiers, stabilizers, or thickeners. kfsilicone.com For example, when a small amount of this compound is copolymerized with a large amount of a hydrophilic monomer like acrylamide (B121943), the resulting polymer forms hydrophobic associations in aqueous solutions, where the octadecyl side chains cluster together. kfsilicone.com The synthesis of block copolymers, such as poly(this compound)-block-poly(polyethylene glycol methyl ether acrylate), using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, allows for the creation of well-defined amphiphilic structures that form micellar aggregates in water.

Table 2: Monomer Reactivity Ratios for Free Radical Copolymerization of Glycidyl Methacrylate (GMA) and this compound (ODA)

| Method | r_GMA (Glycidyl Methacrylate) | r_ODA (this compound) |

|---|

This data indicates the higher reactivity of the GMA monomer compared to the ODA monomer during copolymerization. Sourced from reference tandfonline.comtandfonline.com.

Role in Comb-Shaped Polymers

Current Research Trends and Future Directions

Current research on this compound is focused on creating advanced functional materials through sophisticated synthesis techniques and novel composite designs. Key trends include:

Advanced Polymerization Methods: There is a significant trend towards using controlled radical polymerization techniques like RAFT and Atom Transfer Radical Polymerization (ATRP). rsc.orgacs.org These methods allow for precise control over polymer molecular weight and architecture, leading to the synthesis of well-defined block copolymers and other complex structures for specialized applications. Another area of innovation is the use of microreactors for continuous polymerization, which enables rapid synthesis with precise control over reaction conditions and polymer properties. acs.org

Smart and Functional Materials: ODA is a key component in a variety of "smart" materials. A notable application is in shape memory polymers (SMPs), where the crystallization and melting of PODA side chains serve as the mechanism for fixing and recovering the material's shape. nih.gov Researchers are also developing ODA-based composites for sensor applications. For instance, poly(this compound) has been grafted onto multi-walled carbon nanotubes to create materials that exhibit a sharp, repeatable electronic response to temperature changes, making them suitable for wearable temperature sensors. uh.edu

Functional Composites and Surfaces: Another major research direction involves grafting PODA onto various substrates to create functional surfaces and composites. Copolymers of ODA have been grafted onto silica (B1680970) particles to create new stationary phases for high-performance liquid chromatography (HPLC), where the polymer phase enhances thermal stability and provides unique molecular selectivity. mdpi.com Research has also explored ODA-based self-supporting elastic phase change materials for applications in thermal energy storage. researchgate.net

Future research will likely continue to explore the integration of ODA into multi-component systems and hierarchical structures to develop next-generation materials with enhanced responsiveness, adaptability, and performance for targeted applications in fields like soft robotics, energy management, and biomedical devices.

Structure

2D Structure

特性

IUPAC Name |

octadecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4H,2-3,5-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAJWMJJORKPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25986-77-0 | |

| Record name | Poly(octadecyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9063613 | |

| Record name | Stearyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid | |

| Record name | 2-Propenoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4813-57-4 | |

| Record name | Stearyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4813-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004813574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L37WJG7RTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Octadecyl Acrylate and Its Polymers

Monomer Synthesis Techniques

The primary methods for synthesizing octadecyl acrylate (B77674) monomer are esterification processes and the ester-interchange method.

Esterification Processes

Esterification involves the reaction of an alcohol with a carboxylic acid to form an ester and water. In the case of octadecyl acrylate, this is achieved through the reaction of octadecanol (stearyl alcohol) and acrylic acid.

Direct esterification is a common and straightforward method for producing this compound. smolecule.comsemanticscholar.org This process involves reacting octadecanol with acrylic acid, typically in the presence of an acid catalyst. smolecule.com To prevent the premature polymerization of the acrylate monomer, an inhibitor is also added to the reaction mixture. researchgate.net The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

A study optimized the direct esterification process and achieved a conversion rate of 98% under specific conditions. researchgate.net The optimal parameters were identified as a molar ratio of acrylic acid to octadecyl alcohol of 1.2, a reaction temperature of 120°C, and a reaction time of 8 hours. researchgate.net This method provides a high yield of the desired monomer. researchgate.net

A solvent-free approach, known as the fusion esterification method, offers a greener alternative for synthesizing this compound. google.com This technique avoids the use of toxic solvents and azeotropic agents. The process begins by melting octadecanol with an inhibitor. google.com Subsequently, acrylic acid and a catalyst are added. google.com The reaction proceeds in a staged heating process. Initially, the mixture is refluxed at a lower temperature range (60–120°C) to start the esterification, followed by an increase in temperature (130–140°C) to ensure the reaction goes to completion. google.com This method is noted for its high reaction rate, high selectivity, and yields typically ranging from 93.5% to 94.3%. google.com

The choice of catalyst is critical in the esterification process, influencing both the reaction rate and the purity of the final product. Several types of catalysts have been effectively employed.

p-methyl benzene (B151609) sulfonic acid (p-toluenesulfonic acid): This organic acid is a widely used catalyst for the direct esterification of octadecanol and acrylic acid. researchgate.netatamanchemicals.comatamanchemicals.com Research has shown that using p-toluenesulfonic acid can lead to high conversion rates, with one study reporting a 98% conversion under optimized conditions. researchgate.net It is effective in both conventional and fusion esterification methods. researchgate.net

Sulfuric acid: As a strong inorganic acid, sulfuric acid also serves as an effective catalyst in the synthesis of acrylate esters. iosrjournals.orggoogle.comgoogle.com It is often used in the esterification of acrylic acid with various alcohols. researchgate.net

Cation Exchange Resin: A more environmentally friendly and reusable option is the use of solid acid catalysts like sulfonic acid-type cation exchange resins. google.comacs.orgnih.gov These heterogeneous catalysts can be easily separated from the reaction mixture by filtration. A high-yield process utilizing a cation exchange resin involves a two-step addition of acrylic acid and a temperature profile ranging from 110°C to 130°C, resulting in a yield of 96.1% and a purity of 99.07%.

Table 1: Comparison of Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | 130–140 | 6–8 | 93–94 | |

| Cation exchange resin | 110–130 | 4.5 | 96.1 | |

| Homogeneous H₂SO₄ | 120–140 | 6 | - |

Fusion Esterification Method

Ester-Interchange Method (Transesterification/Alcoholysis)

The ester-interchange method, also known as transesterification or alcoholysis, is another established technique for preparing higher alkyl acrylates like this compound. google.comprepchem.com This process involves the reaction of a lower alkyl acrylate, most commonly methyl acrylate, with a higher alcohol, in this case, octadecanol, in the presence of a suitable catalyst. google.comgoogle.com The equilibrium is shifted towards the formation of the desired higher ester by removing the lower boiling point alcohol (methanol) that is formed as a byproduct. google.com

One of the challenges with this method is that the reaction temperature is limited by the boiling point of the lower member ester, which can lead to longer reaction times. google.com Catalysts such as titanium or zirconium alcoholates are often employed to facilitate the reaction. google.com

Polymerization Mechanisms and Control Strategies

Poly(this compound) (PODA) and its copolymers are synthesized through various polymerization mechanisms. While conventional free-radical polymerization is a common method, it offers limited control over the polymer's molecular weight and polydispersity. tandfonline.com To achieve well-defined polymer architectures, controlled radical polymerization techniques are employed.

Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to the polymerization of this compound. tandfonline.comuh.edusigmaaldrich.com RAFT polymerization allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and a linear evolution of molecular weight with monomer conversion. tandfonline.com Studies have shown that for the RAFT polymerization of ODA, a suitable reaction temperature is between 60–80°C. tandfonline.com The resulting PODA from RAFT polymerization has been found to exhibit greater crystallinity compared to that produced by conventional polymerization methods. tandfonline.com

Other polymerization methods for this compound and related monomers include:

Suspension polymerization: This method has been used to produce spherical poly(this compound) particles with controlled sizes for applications like powder bed fusion. digitellinc.comdigitellinc.com

γ-ray-initiated postpolymerization: This technique has been investigated for the polymerization of this compound in its crystalline state. capes.gov.brosti.gov

Photopolymerization: The chain-reaction photopolymerization of this compound in its different crystalline phases has been studied, revealing the mechanism of polymerization in the solid state. figshare.comacs.org

UV Polymerization: Solvent-free UV polymerization of this compound has been utilized to create interpenetrating polymer networks with unique mechanical properties. nih.gov

Free Radical Polymerization

Free radical polymerization is a widely utilized method for synthesizing polymers from this compound. This process involves the initiation of a chain reaction by free radicals, leading to the formation of long polymer chains. Various techniques have been developed to control the polymerization process and tailor the properties of the resulting poly(this compound).

Solution Polymerization (e.g., using AIBN initiator)

Solution polymerization is a common technique for synthesizing poly(this compound) and its copolymers. iosrjournals.orgtandfonline.comtandfonline.com In this method, the monomer, initiator, and the resulting polymer are all dissolved in a suitable solvent. Toluene (B28343) and benzene are frequently used as solvents for the polymerization of this compound. iosrjournals.orgtandfonline.com A common initiator for this process is 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating to generate free radicals that initiate the polymerization. iosrjournals.orgtandfonline.comtandfonline.com

The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxygen from inhibiting the polymerization process. iosrjournals.org The temperature of the reaction is controlled to manage the rate of initiation and polymerization. For instance, the free radical copolymerization of glycidyl (B131873) methacrylate (B99206) (GMA) and this compound (ODA) has been successfully conducted at 70°C in toluene with AIBN as the initiator. tandfonline.com Similarly, homopolymers of octadecyl methacrylate have been synthesized in toluene at 70°C using AIBN. iosrjournals.org After the polymerization is complete, the polymer is typically isolated by precipitation in a non-solvent, such as methanol. iosrjournals.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a type of controlled radical polymerization, can also be performed in solution. For example, the RAFT polymerization of this compound has been carried out in a benzene solution using 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent and AIBN as the initiator, yielding polymers with controlled molecular weight and low polydispersity. tandfonline.com

Table 1: Solution Polymerization of this compound and its Copolymers

| Monomers | Initiator | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Octadecyl methacrylate (ODMA) | AIBN | Toluene | 70 | Successful synthesis of homopolymer. | iosrjournals.org |

| ODMA and Methyl methacrylate (MMA) | AIBN | Toluene | 70 | Synthesis of copolymers with varying molar ratios. | iosrjournals.org |

| Glycidyl methacrylate (GMA) and this compound (ODA) | AIBN | Toluene | 70 | Determination of monomer reactivity ratios. | tandfonline.com |

| This compound (ODA) | AIBN and CPDB (RAFT agent) | Benzene | 60-80 | Controlled polymerization with narrow molecular weight distribution. | tandfonline.com |

Bulk Polymerization

Bulk polymerization of this compound involves the polymerization of the monomer in the absence of a solvent. This method is advantageous as it avoids the use of solvents, leading to a purer polymer and reduced environmental impact. However, controlling the reaction temperature can be challenging due to the high viscosity of the polymerizing medium and the exothermic nature of the reaction.

One study utilized bulk polymerization to prepare copolymers of this compound and acrylic acid. unt.edu In this research, divinyl benzene was employed as a crosslinker. unt.edu The study found that bulk polymerization did not yield a continuous liquid-absorbing material, in contrast to suspension polymerization. unt.edu Another approach involves using a batch reactor for the bulk free-radical polymerization of acrylate monomers. google.com This method adjusts the polymerization chemistry to slow down the reaction rate, allowing for better temperature control. google.com

Micellar Polymerization

Micellar polymerization is a technique used to polymerize water-insoluble monomers, like this compound, in an aqueous medium. nih.govrsc.orgresearchgate.netfigshare.comitu.edu.tr In this process, the hydrophobic monomer is solubilized within the hydrophobic cores of micelles formed by a surfactant in water. A water-soluble initiator is then used to start the polymerization.

This method has been successfully employed to create shape memory hydrogels. nih.govrsc.orgresearchgate.netfigshare.com For instance, hydrogels were prepared through the micellar copolymerization of acrylic acid with this compound in an aqueous solution of sodium dodecyl sulfate (B86663) (SDS) and sodium chloride (NaCl). researchgate.netfigshare.comitu.edu.tr The presence of NaCl promotes the growth of SDS micelles, which allows for the solubilization of a significant amount of the hydrophobic this compound. researchgate.netfigshare.comitu.edu.tr Another study describes the preparation of shape memory hydrogels by the free radical micellar polymerization of this compound with N,N-dimethylacrylamide in the presence of gelatin as an emulsifier and clay as a reinforcing filler. nih.govrsc.org The blocky structure of the network chains formed through micellar polymerization is credited for the significant shape memory effect observed in these hydrogels. researchgate.netitu.edu.tr

Table 2: Micellar Polymerization of this compound

| Co-monomer | Surfactant/Emulsifier | Initiator | Key Findings | Reference |

|---|---|---|---|---|

| Acrylic Acid | Sodium Dodecyl Sulfate (SDS) | Ammonium persulfate (APS) and Sodium metabisulfite (B1197395) (SMS) | Production of shape memory hydrogels with crystalline domains. | researchgate.netitu.edu.tr |

| N,N-dimethylacrylamide | Gelatin | Ammonium persulfate (APS) | Creation of shape memory hydrogels with high mechanical strength. | nih.govrsc.org |

Emulsion Polymerization

Emulsion polymerization is another technique for polymerizing water-insoluble monomers in an aqueous phase. This method typically involves emulsifying the monomer in water with a surfactant to form monomer droplets. Polymerization is initiated by a water-soluble or oil-soluble initiator, and primarily occurs in the micelles, leading to the formation of a stable polymer latex.

The emulsion copolymerization of this compound with methyl methacrylate has been investigated using a reactive emulsifier and a non-reactive nonionic emulsifier. cn-pci.com The study found that the addition of a proton acid significantly enhanced the copolymerizing activity of the higher alkyl acrylate, allowing for high total monomer conversion (over 97%) even with a high dosage of this compound (45 wt%). cn-pci.com Highly purified this compound is beneficial for emulsion polymerization due to the absence of alcohol impurities. knowde.com Historically, the successful emulsion polymerization of octadecyl methacrylate, which is otherwise difficult to polymerize via conventional methods, was demonstrated using water-acetone media with various emulsifiers. google.com A more recent patent describes a method for preparing a long-chain monomer modified polyacrylate emulsion where this compound is a preferred modifying monomer. google.com

Radiation-Induced Polymerization

Radiation-induced polymerization utilizes high-energy radiation, such as electron beams or gamma rays, to initiate the polymerization of monomers. acs.orgjaea.go.jpacs.org This method can be performed at low temperatures and often does not require a chemical initiator.

Studies have been conducted on the radiation-induced polymerization of this compound monolayers at a nitrogen-water interface. acs.orgjaea.go.jpacs.org In these experiments, a monolayer of this compound was compressed to a specific surface pressure and then irradiated with an electron beam. acs.org The reaction was observed to follow first-order kinetics, with the rate of polymerization reaching a maximum at a particular molecular area (20.2 Ų/molecule). acs.org This technique is particularly useful for studying the reactivity of monomers in relation to their orientation within the monolayer. acs.org

Photopolymerization (e.g., UV-initiated)

Photopolymerization is a process where light, typically ultraviolet (UV) light, is used to initiate a polymerization reaction. acs.orgosti.govfigshare.comitu.edu.trresearchgate.netnih.govtandfonline.com This method offers spatial and temporal control over the polymerization process.

Research has shown that this compound can undergo chain-reaction photopolymerization. acs.orgfigshare.com The polymerization behavior is influenced by the different phases in which this compound can exist. acs.orgfigshare.com A solvent-free UV polymerization of n-octadecyl acrylate in the presence of butyl rubber has been developed to create highly tough and stretchable interpenetrating polymer networks. itu.edu.tr In this process, the reaction components are melt-mixed and then exposed to UV light at a controlled temperature (30 ± 2 °C). itu.edu.tr Another study describes the preparation of redox-responsive solid lipid microparticles through an emulsification photo-polymerization method, where this compound is a key component. nih.govtandfonline.com The polymerization of oriented monolayers of this compound at the nitrogen-water interface has also been initiated by UV radiation. osti.gov

Controlled Radical Polymerization (CRP)

Controlled Radical Polymerization (CRP) represents a significant advancement in polymer synthesis, providing methodologies to create polymers with well-defined structures, predetermined molecular weights, and narrow molecular weight distributions. oaji.netsigmaaldrich.com Unlike conventional free-radical polymerization, which often produces polymers with broad polydispersity, CRP techniques introduce a dynamic equilibrium between active propagating radicals and dormant species. researchgate.net This reversible deactivation process allows polymer chains to grow more uniformly. researchgate.net Among the most robust and widely utilized CRP methods for this compound are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization. oaji.netwikipedia.org These techniques are versatile, enabling the synthesis of complex architectures such as block copolymers, comb-like polymers, and surface-grafted polymers. sigmaaldrich.comwikipedia.orgacs.org

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful and extensively used CRP method for producing well-defined polymers from a variety of monomers, including acrylates like this compound (ODA). oaji.netacs.org The process is typically mediated by a transition metal complex (e.g., copper bromide) and a ligand (e.g., a substituted bipyridine), which reversibly activates and deactivates the polymer chains through a halogen atom transfer. google.comacs.org An alkyl halide, such as ethyl-2-bromoisobutyrate, commonly serves as the initiator. google.com ATRP is valued for its robustness and its ability to synthesize polymers with controlled architecture and functionality under less stringent conditions than ionic polymerizations. acs.orggoogle.com

Surface-Initiated ATRP ("grafting-from" method)

A key application of ATRP is in surface modification through a technique known as surface-initiated ATRP, or the "grafting-from" method. google.comresearchgate.net This approach allows for the growth of high-density polymer brushes directly from a substrate surface. google.comresearchgate.net The process begins with the immobilization of an ATRP initiator onto the surface of a material, such as silica (B1680970) particles. google.comnih.gov Subsequently, the polymerization of this compound is initiated from these anchored sites, resulting in polymer chains being covalently grafted to the surface. google.comnih.gov

This "grafting-from" strategy overcomes the steric hindrance limitations associated with "grafting-to" methods, enabling the preparation of materials with a high density of polymer chains. google.comresearchgate.net The resulting poly(this compound)-grafted silica has been characterized using various spectroscopic and analytical techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis. nih.govresearchgate.net These materials have shown significant potential as highly selective stationary phases in high-performance liquid chromatography (HPLC) for separating compounds like polycyclic aromatic hydrocarbons. nih.govoup.com

Use in Block and Random Copolymer Synthesis

ATRP is exceptionally versatile for synthesizing both block and random copolymers of this compound, allowing for the combination of its properties with those of other polymers.

Block Copolymers: ATRP can be used to create well-defined AB diblock and ABA triblock copolymers. acs.orgacs.org This is often achieved by using a macroinitiator—a polymer chain functionalized with an initiator group—to start the polymerization of the second monomer. acs.org For instance, triblock copolymers of poly(this compound-b-styrene-b-octadecyl acrylate) have been synthesized in a two-step process. acs.org Similarly, block copolymers of ODA and polydimethylsiloxane (B3030410) (PDMS) have been created to enhance the flexibility of the typically brittle PODA while retaining its sharp melting point. acs.org Copolymers with tert-butyl acrylate are also notable; the tert-butyl group can be later deprotected to yield amphiphilic block copolymers containing polar acrylic acid segments. acs.org

Table 1: Examples of this compound Block Copolymers Synthesized via ATRP

| Copolymer Type | Comonomers | Characteristics/Findings | Reference |

|---|---|---|---|

| ABA Triblock | This compound, Styrene (B11656) | Synthesized via a two-step ATRP process, resulting in polymers with controlled molecular weight (Mn = 17,000-23,400) and low polydispersity (PDI = 1.33-1.44). | acs.org |

| AB Diblock | tert-Butyl methacrylate, Octadecyl methacrylate | Produced well-defined copolymers (Mn = 52,000; PDI = 1.12) that formed uniform phase-separated structures in thin films. | acs.org |

| Block and Graft | This compound, Polydimethylsiloxane (PDMS) | Introduced flexible PDMS segments to overcome the brittleness of PODA, tuning mechanical properties. | acs.org |

| Block | Methyl methacrylate, this compound | Synthesized copolymers were used as stabilizers in non-aqueous dispersion polymerization to form stable, spherical micro-particles. | researchgate.netkent.ac.uk |

Random Copolymers: The synthesis of random copolymers is typically achieved through the one-pot copolymerization of ODA with another monomer. acs.org This approach has been used to create poly(4-vinylpyridine-r-n-octadecyl acrylate) via a metal-free, photo-induced ATRP, combining the hydrophobic nature of ODA with the hydrophilic properties of 4-vinylpyridine (B31050). oaji.net Statistically random copolymers of this compound and methyl acrylate have also been prepared, demonstrating that properties such as intrinsic viscosity and rheological behavior can be tuned by altering the molar fraction of the comonomers. rsc.org

Table 2: Examples of this compound Random Copolymers Synthesized via ATRP

| Copolymer Type | Comonomers | Synthesis Method | Characteristics/Findings | Reference |

|---|---|---|---|---|

| Random | tert-Butyl acrylate, this compound | One-pot copolymerization | Resulted in a well-defined copolymer with Mn = 13,680 and PDI = 1.13. | acs.org |

| Random | 4-Vinylpyridine, n-Octadecyl acrylate | Metal-free, photo-induced ATRP using 10-phenylphenothiazine as a catalyst. | Successfully synthesized copolymers without metal contamination. | oaji.net |

| Statistically Random | This compound, Methyl acrylate | Combination of ATRP, esterification, and graft-onto strategies. | Chain conformation, crystalline properties, and rheological behavior could be regulated by the grafting density of the ODA side chains. | rsc.org |

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile CRP technique that provides exceptional control over polymer synthesis. wikipedia.orgresearchgate.net The method relies on the addition of a thiocarbonylthio compound, known as a RAFT agent or chain-transfer agent (CTA), to a conventional free-radical polymerization system. wikipedia.org The RAFT agent mediates the polymerization through a degenerative chain-transfer process, allowing for the synthesis of polymers with low polydispersity and complex architectures. wikipedia.orgresearchgate.net

Synthesis of Homopolymers

RAFT polymerization has been successfully employed to synthesize well-defined poly(this compound) (PODA) homopolymers. tandfonline.comtandfonline.com The polymerization is typically carried out in a solution (e.g., benzene) using a conventional radical initiator like azobisisobutyronitrile (AIBN) and a RAFT agent such as 2-cyanoprop-2-yl dithiobenzoate (CPDB). tandfonline.comtandfonline.com

Research has demonstrated that this process exhibits the characteristics of a controlled polymerization. tandfonline.com Key findings include a linear relationship between the number-average molecular weight (Mn) and monomer conversion, as well as a first-order kinetic plot with respect to the monomer, indicating a constant concentration of active species. tandfonline.comtandfonline.com The resulting PODA has a controlled molecular weight and a low polydispersity index (PDI), with values as low as 1.3 reported. tandfonline.com The properties of the final polymer can be influenced by reaction parameters such as the temperature and the molar ratio of the RAFT agent to the initiator. tandfonline.comtandfonline.com

Table 3: Research Findings on RAFT Polymerization of this compound Homopolymers

| RAFT Agent | Initiator | Key Findings | Reference |

|---|---|---|---|

| 2-cyanoprop-2-yl dithiobenzoate (CPDB) | AIBN | Polymerization showed controlled characteristics, yielding PODA with low PDI. Molecular weight increased linearly with conversion. | tandfonline.comtandfonline.com |

| 2-cyano-2-[(dodecylsulfanylthiocarbonyl) sulfanyl] propane (B168953) (CDTP) | AIBN | Used to synthesize poly(stearyl acrylate), a close analogue of PODA. The study investigated the effect of the trithiocarbonyl end group on the polymer's thermal and structural properties. | nih.gov |

Synthesis of Grafted Copolymers (e.g., PODA-g-MWCNTs)

Similar to ATRP, RAFT polymerization is an effective method for "grafting-from" a surface to create hybrid materials. A notable example is the synthesis of poly(this compound)-grafted-multiwalled carbon nanotubes (PODA-g-MWCNTs). acs.orguh.edux-mol.net

The synthesis is achieved by first functionalizing the surface of the multiwalled carbon nanotubes (MWCNTs) with moieties that can act as RAFT chain-transfer agents. researchgate.net Specifically, dithioester groups are covalently grafted onto the exohedral surfaces of the MWCNTs. researchgate.net The RAFT polymerization of this compound is then initiated in the presence of a free-radical initiator (e.g., AIBN), causing PODA chains to grow from the nanotube surfaces. researchgate.net This process allows for good control over the grafted polymer chains. The resulting PODA-g-MWCNT composites have been investigated as promising candidates for applications such as wearable temperature sensors, as they exhibit repeatable, switch-like electronic responses at temperatures near that of the human body. acs.orguh.edux-mol.net

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that utilizes a nitroxide persistent radical to reversibly terminate propagating polymer chains. This reversible capping mechanism maintains a low concentration of active radicals, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. The development of acyclic nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1), has significantly expanded the scope of NMP, enabling the controlled polymerization of a wide range of monomers, including acrylates. rsc.orgrsc.org

Research has demonstrated the successful synthesis of poly(this compound) (PODA) via NMP. In one example, a bulk polymerization of this compound was conducted using a specific alkoxyamine initiator. google.com The mixture of the monomer and initiator was degassed and heated under argon at 120°C for 48 hours. google.com This process yielded a homopolymer with a well-defined molecular weight and a narrow molecular weight distribution, indicative of a controlled polymerization process. google.com The resulting polymer was a white solid, and analysis confirmed a high monomer conversion. google.com

Furthermore, SG1-mediated solution polymerization has been employed to create statistical copolymers containing this compound. rsc.org These polymerizations exhibit controlled behavior, characterized by a linear evolution of molecular weight with monomer conversion and polydispersity indices (Đ) typically between 1.2 and 1.4. rsc.org The inclusion of the long alkyl chain of this compound in these copolymers results in semi-crystalline materials. rsc.org this compound, also known as stearyl acrylate, has also been used as a costabilizer in NMP miniemulsion polymerizations to prevent the degradation of droplets via Ostwald ripening. rsc.org

Table 1: Research Findings on Nitroxide-Mediated Polymerization of this compound

| Polymer Type | Initiator/Mediator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| Homopolymer | NMP-1 | Bulk | 120 | 48 | 74.6 | 6310 (GPC) | 1.2 | google.com |

| Statistical Copolymer | SG1 | Solution | Not Specified | Not Specified | Not Specified | Linear increase with conversion | ~1.2–1.4 | rsc.org |

Photoinduced Living Radical Polymerization

Photoinduced Living Radical Polymerization represents a significant advancement in polymer synthesis, offering spatial and temporal control over the polymerization process through the use of light. This method often allows for polymerization at ambient temperatures and with low catalyst concentrations, minimizing side reactions and metal contamination in the final product. oaji.netacs.org

One prominent approach involves a photoinduced atom transfer radical polymerization (ATRP) system. The polymerization of this compound (ODA) has been successfully achieved using a copper(II) bromide (CuBr₂) catalyst in conjunction with the ligand tris(2-(dimethylamino)ethyl)amine (Me₆-Tren). acs.orgacs.org The reaction is initiated by UV irradiation (λmax ≈ 360 nm) in a suitable solvent mixture, such as toluene and isopropanol. acs.orgacs.org This system demonstrates excellent control, achieving very high monomer conversion (>99%) in under 10 hours while producing a polymer with a very low dispersity (Đ = 1.10). acs.orgacs.org The high degree of end-group fidelity achieved makes these polymers suitable for creating more complex architectures like block copolymers. acs.org

In addition to metal-catalyzed systems, metal-free photoinduced ATRP has emerged as a powerful technique to synthesize polymers without transition metal residues. oaji.net Random copolymers of 4-vinylpyridine (4VP) and n-octadecyl acrylate have been synthesized using 10-phenylphenothiazine as an organic, photo-induced catalyst. oaji.net The polymerization is conducted in a solvent such as tetrahydrofuran (B95107) (THF) and proceeds under UV irradiation for an extended period. oaji.net While this method successfully produced the copolymer, the resulting molecular weight distribution was broader (PDI = 1.77) compared to the copper-catalyzed system, which may be attributed to differing compatibility of the monomers during copolymerization. oaji.net

Table 2: Research Findings on Photoinduced Living Radical Polymerization of this compound

| Polymer Type | Catalyst/Ligand | Solvent | Light Source | Time (h) | Conversion (%) | Mₙ or Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| Homopolymer | CuBr₂ / Me₆-Tren | Toluene/IPA (4:1) | UV (λmax ≈ 360 nm) | 10 | >99 | Not Specified | 1.10 | acs.orgacs.org |

| Random Copolymer with 4VP | 10-Phenylphenothiazine | THF | UV | 48 | 75 (yield) | 12032 (Mₙ) | 1.77 | oaji.net |

Copolymerization Studies and Reactivity Ratios

Reactivity Ratio Determination

The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization kinetics that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer. The determination of these ratios is crucial for predicting copolymer composition and microstructure. Several linear graphical methods have been developed to estimate reactivity ratios from experimental copolymerization data obtained at low conversions. These methods transform the copolymer composition equation into a linear form, allowing for graphical determination of the reactivity ratios.

Linear Methods (e.g., Mayo-Lewis, Fineman-Ross, Ezrielev-Brokhina-Roskin, Kelen-Tudos)

A number of linear methods are widely employed for the determination of reactivity ratios. The Mayo-Lewis method is one of the foundational techniques, while the Fineman-Ross method offers a more straightforward graphical representation. tandfonline.comcore.ac.uk The Ezrielev-Brokhina-Roskin and Kelen-Tudos methods are further refinements that aim to improve the accuracy and reduce bias in the data representation. tandfonline.comacs.org The Kelen-Tudos method, in particular, introduces a parameter to spread the data points more evenly, which can lead to more reliable graphical analysis. researchgate.net These methods are based on analyzing the feed composition of the monomers versus the composition of the resulting copolymer, typically determined through techniques like ¹H NMR spectroscopy. tandfonline.comtandfonline.com

Copolymer Systems Involving Octadecyl Acrylate (B77674)

The copolymerization of octadecyl acrylate has been investigated with a range of comonomers, each system exhibiting unique reactivity ratios and resulting in copolymers with distinct properties.

This compound and Glycidyl (B131873) Methacrylate (B99206) (GMA) Copolymers

The free radical copolymerization of this compound (ODA) and glycidyl methacrylate (GMA) has been conducted in toluene (B28343) with 2,2′-azobisisobutyronitrile (AIBN) as the initiator. tandfonline.comtandfonline.com The reactivity ratios for this system were determined at low conversions using five different linear methods. The results from these methods were in good agreement, indicating a higher reactivity for the GMA monomer compared to the ODA monomer. tandfonline.comtandfonline.comresearchgate.net

The calculated reactivity ratios using the Fineman-Ross method were found to be r₁ (GMA) = 1.29 and r₂ (ODA) = 0.68. tandfonline.comtandfonline.comresearchgate.net This suggests that a propagating chain ending in a GMA unit preferentially adds another GMA monomer, while a chain ending in an ODA unit also has a significant tendency to add a GMA monomer. The full set of reactivity ratios determined by various methods is presented in the table below.

Table 1: Reactivity Ratios for the Copolymerization of Glycidyl Methacrylate (r₁) and this compound (r₂) at 70°C in Toluene

| Method | r₁ (GMA) | r₂ (ODA) |

| Mayo-Lewis (ML) | 1.28 | 0.67 |

| Fineman-Ross (FR) | 1.29 | 0.68 |

| Inverted Fineman-Ross (IFR) | 1.25 | 0.70 |

| Ezrielev-Brokhina-Roskin (EBR) | 1.27 ± 0.04 | 0.68 ± 0.03 |

| Kelen-Tudos (KT) | 1.27 ± 0.05 | 0.68 ± 0.04 |

Data sourced from Darvishi et al. (2012). tandfonline.comtandfonline.comresearchgate.net

This compound and Styrene (B11656) Copolymers

The determined reactivity ratios for the Sty-ODMA system were r₁ (Sty) = 0.58 and r₂ (ODMA) = 0.45. google.com These values, both being less than one, suggest that the propagating chains have a preference for adding the other monomer (cross-propagation) over adding the same monomer (homo-propagation), which would lead to a more alternating copolymer structure.

Table 2: Reactivity Ratios for the Copolymerization of Styrene (r₁) and Octadecyl Methacrylate (r₂) at 60°C in Toluene

| Monomer 1 | Monomer 2 | r₁ | r₂ |

| Styrene | Octadecyl Methacrylate | 0.58 | 0.45 |

Data sourced from Janović et al. (2002). google.com

This compound and Vinyl Acetate (B1210297) Copolymers

The free radical copolymerization of n-octadecyl acrylate (OA) with vinyl acetate (VA) has been studied in toluene with benzoyl peroxide as the initiator. For high conversion polymerizations, the monomer reactivity ratios were calculated using the Fineman-Ross and Kelen-Tüdös methods.

The study also investigated the copolymerization of di-n-docosyl fumarate (B1241708) (DDF) with vinyl acetate and other acrylates. The reactivity ratios for the DDF-OA system were determined as r₁ (DDF) = 0.14 and r₂ (OA) = 6.80 by the Fineman-Ross method, and r₁ (DDF) = 0.13 and r₂ (OA) = 6.65 by the Kelen-Tüdös method. For the DDF-VA system, the values were r₁ (DDF) = 0.20 and r₂ (VA) = 0.83 (Fineman-Ross) and r₁ (DDF) = 0.19 and r₂ (VA) = 0.80 (Kelen-Tüdös). These findings suggest that this compound is significantly more reactive than vinyl acetate in these copolymerization systems.

Table 3: Reactivity Ratios for the Copolymerization of Di-n-docosyl Fumarate (r₁) with Vinyl Acetate (r₂) and this compound (r₂) at 70°C in Toluene

| Method | Comonomer System | r₁ (DDF) | r₂ |

| Fineman-Ross | DDF - Vinyl Acetate | 0.20 | 0.83 |

| Kelen-Tüdös | DDF - Vinyl Acetate | 0.19 | 0.80 |

| Fineman-Ross | DDF - this compound | 0.14 | 6.80 |

| Kelen-Tüdös | DDF - this compound | 0.13 | 6.65 |

Data sourced from Cengiz et al. (2010).

This compound and Acrylic Acid Copolymers

Amphiphilic copolymers of octadecyl methacrylate (ODMA) and acrylic acid have been synthesized with varying molar ratios. While specific reactivity ratios for the this compound and acrylic acid system are not explicitly detailed in the available literature, studies on the copolymerization of various n-alkyl acrylates suggest that the reactivity ratios for these monomers are often approximately equal to one. This indicates that the monomers add to the growing polymer chain at similar rates, leading to a random distribution of monomer units in the copolymer.

Research on the synthesis of copolymers from octadecyl methacrylate and acrylic acid has produced polymers with mole percent ratios of 83:17, 45:55, 27:73, and 22:78 (ODMA to acrylic acid). The successful synthesis of these copolymers across a wide range of compositions implies that the reactivity of the two monomers is comparable, which is consistent with the general observation of reactivity ratios close to unity for long-chain alkyl acrylates when copolymerized with acrylic acid.

This compound and N,N-Dimethylacrylamide Copolymers

The copolymerization of this compound with N,N-dimethylacrylamide (DMAA) has been investigated to create copolymers with a balance of hydrophobic and hydrophilic properties. In a study utilizing in situ ¹H NMR analysis, the radical copolymerization of ODA and DMAA was examined. The reactivity ratios were determined to be rODA = 1.624 ± 0.048 and rDMAA = 1.126 ± 0.031. acs.org These values suggest that the propagating radical of ODA prefers to add another ODA monomer, while the DMAA radical also shows a slight preference for its own monomer, but cross-propagation is also significant. acs.org This leads to the formation of a random copolymer. acs.orgacs.org

Another study on the atom transfer radical polymerization (ATRP) of N,N-dimethylacrylamide with n-butyl acrylate, a structurally similar acrylate, found reactivity ratios of rDMAA = 1.16 and rnBA = 1.01, indicating a nearly random copolymer composition. acs.org

| r1 (ODA) | r2 (DMAA) | Polymerization Method | Reference |

|---|---|---|---|

| 1.624 ± 0.048 | 1.126 ± 0.031 | Radical Copolymerization | acs.org |

This compound and Methyl Methacrylate Copolymers

The copolymerization of this compound with methyl methacrylate (MMA) has been explored to combine the properties of a long-chain acrylate with a widely used methacrylate monomer. Research has shown that in the copolymerization of oleyl and this compound with methyl methacrylate, the reactivity ratios were similar. capes.gov.br In a related system, the copolymerization of styrene with octadecyl methacrylate yielded reactivity ratios of rSty = 0.58 and rODMA = 0.45, indicating a tendency towards ideal copolymerization. srce.hr

| Monomer 1 | Monomer 2 | r1 | r2 | Reference |

|---|---|---|---|---|

| Styrene | Octadecyl Methacrylate | 0.58 | 0.45 | srce.hr |

This compound and Cinnamoyloxy Ethyl Methacrylate Copolymers

Copolymers of this compound and cinnamoyloxy ethyl methacrylate (CEMA) have been synthesized and characterized. The monomer reactivity ratios for the copolymerization of CEMA with ODA were determined to be 0.265 and 0.982, respectively. unt.edu The product of these reactivity ratios suggests a random distribution of monomer units, with longer sequences of ODA in the copolymer chain. unt.edu These copolymers, when crosslinked, form porous networks that have potential applications as oil sorbents. unt.edu The thermal stability of the crosslinked network was found to increase with a higher concentration of ODA. unt.edu

| r1 (CEMA) | r2 (ODA) | Reference |

|---|---|---|

| 0.265 | 0.982 | unt.edu |

This compound and Allyl Disulfide Copolymers

Redox-responsive solid lipid microparticles have been prepared through the copolymerization of this compound and allyl disulfide (ADS), which acts as a cross-linker. researchgate.net These microparticles were synthesized by emulsifying a dichloromethane (B109758) solution of ODA and ADS in a poly(vinyl alcohol) solution, followed by UV irradiation. researchgate.net Energy-dispersive X-ray spectroscopy analysis revealed a molar ratio of ODA to ADS in the resulting microparticles of approximately 1:0.13. researchgate.net

This compound and 2-Vinyl-4,6-diamino-1,3,5-triazine (B1219306) Copolymers

Copolymers of this compound and 2-vinyl-4,6-diamino-1,3,5-triazine (AT) have been grafted onto silica (B1680970) surfaces to create stationary phases for high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net The incorporation of the aminotriazine (B8590112) comonomer was found to enhance the thermal stability of the poly(this compound) chains. mdpi.com The endothermic peak of the copolymer-grafted silica increased to 46 °C from 38 °C for the pODA homopolymer. mdpi.com This co-existence of the aminotriazine moiety promotes the side-chain ordering of the poly(octadecyl) moiety, leading to enhanced molecular planarity selectivity for polyaromatic hydrocarbons in reversed-phase liquid chromatography. mdpi.comresearchgate.net

This compound and Isopropyl Acrylate Copolymers

The copolymerization of this compound with isopropyl acrylate has been studied to understand the influence of comonomer composition on the physical properties of the resulting copolymers. utexas.edu It was found that the side chains of these acrylate copolymers maintain a tightly packed hexagonal lattice. utexas.edu However, when copolymerized with amorphous comonomers, the packing formation shifts to an all-interdigitating arrangement due to restrictions on the conformational freedom of the polymer backbone. utexas.edu

This compound and Oligo(ethylene glycol) Copolymers

Copolymers of this compound and oligo(ethylene glycol) acrylates (OEGA) have been synthesized to create materials with thermoresponsive properties. kinampark.com Kinetic studies of the copolymerization of different OEGAs have shown equal reactivity ratios for the comonomers, which allows for the synthesis of well-defined, ideal random copolymers. kinampark.com By varying the ratio of the comonomers, the cloud point temperature (Tcp) of the resulting copolymers in aqueous solution can be precisely controlled. kinampark.com

This compound and Hydroxyethyl (B10761427) Acrylamide (B121943) Copolymers

Research into the copolymerization of long-chain alkyl acrylamides, such as octadecyl acrylamide (ODA), with hydrophilic comonomers like hydroxyethyl acrylamide (HEAm), provides valuable insights into the behavior of analogous acrylate systems. Statistical copolymers of ODA and HEAm have been synthesized via free-radical copolymerization. rsc.org

Using the Fineman–Ross method, the reactivity ratios for the copolymerization of HEAm (M1) and ODA (M2) were determined to be r1 = 1.27 and r2 = 0.63. rsc.org These values indicate that HEAm is more reactive than ODA and has a higher tendency to add to a growing polymer chain ending in either an HEAm or ODA radical.

The properties of these copolymers are heavily influenced by the comonomer composition and thermal treatment. Copolymers with HEAm content between 28% and 50% can form self-assembled lamellar structures upon annealing. researchgate.netresearchgate.net Initially, a "side-chain-mixed" lamellar structure forms, where both the octadecyl and hydroxyethyl side chains are oriented perpendicularly to the polymer main chain's lamellar plane. researchgate.netrsc.org Upon annealing at higher temperatures, a transition to a "side-chain-segregated" structure can occur in copolymers with 36% to 50% HEAm content. researchgate.netrsc.org In this segregated structure, the ODA and HEAm side chains orient in opposite directions from each other, while remaining perpendicular to the main chain plane. researchgate.netrsc.org

Furthermore, the sequence of the monomers plays a crucial role. An alternating copolymer of N-octadecyl acrylamide and 2-hydroxyethyl acrylamide exhibits distinct thermal characteristics compared to a random or statistical copolymer. jku.at The alternating copolymer shows a melting temperature (Tm) similar to that of the poly(N-octadecyl acrylamide) homopolymer, whereas the random copolymer has a less pronounced Tm at a lower temperature. jku.at

This compound and Hexadecyl Acrylate Copolymers

The copolymerization of acrylates with different long alkyl chain lengths, such as this compound (C18) and hexadecyl acrylate (C16), allows for the fine-tuning of crystalline and thermal properties. Copolymers containing two different crystallizable n-alkyl acrylate monomers are known to exhibit co-crystallization. researchgate.net This means that for a given average side-chain length, the copolymers have melting temperatures that are comparable to the homopolymers. researchgate.net

However, the difference in chain length can influence the polymerization process itself. Studies have shown that longer alkyl chains, like the C18 in this compound, can present more steric hindrance during polymerization, which may result in a lower molecular weight compared to copolymers made with shorter chains like hexadecyl acrylate under similar conditions.

| Property | Hexadecyl Acrylate (C16) | This compound (C18) | Reference |

|---|---|---|---|

| Polymerization Hindrance | Lower | Higher | |

| Resultant Copolymer Molecular Weight | Higher (e.g., 42,001 Da) | Lower (e.g., 10,693 Da) | |

| Crystallization Behavior in Copolymers | Exhibits co-crystallization with other n-alkyl acrylates | researchgate.net |

This compound with Fluorinated Comonomers (e.g., Perfluoroalkyl Acrylate)

Copolymerizing this compound (also referred to as stearyl acrylate, SA) with fluorinated comonomers, such as (perfluorohexyl)ethyl acrylate (C6A), is a strategy to create surfaces with very low energy and high repellency. nih.govacs.org These copolymers have been synthesized via miniemulsion copolymerization, where the hydrophobic monomers act as reactive costabilizers. nih.gov

The introduction of fluorinated side chains significantly impacts the crystallization behavior of the octadecyl side chains. Research shows that the fluorinated groups interrupt and hinder the stearyl side chains from forming complete, well-ordered crystals. nih.gov This interference leads to a decrease in both the melting temperature (Tm) and the heat of fusion (ΔHf) of the copolymers. nih.govacs.org Despite the disruption of the hydrocarbon chain crystallization, the combination of perfluoroalkyl groups and the remaining crystalline structure of the stearyl pendants results in copolymers with excellent dynamic water repellency and very low surface free energy. nih.govacs.org this compound is also considered a valuable comonomer in fluoroacrylate compositions for improving durability and film-forming properties. google.com

| Copolymer System | Key Finding | Resultant Property | Reference |

|---|---|---|---|

| Poly(stearyl acrylate-co-(perfluorohexyl)ethyl acrylate) | Fluorinated side chains interrupt the crystallization of stearyl side chains. | Reduced melting temperature (Tm) and heat of fusion (ΔHf). | nih.govacs.org |

| Poly(stearyl acrylate-co-(perfluorohexyl)ethyl acrylate) | Combined effect of perfluoroalkyl groups and stearyl chain crystallization. | Excellent dynamic water repellency and very low surface free energy. | nih.govacs.org |

| Fluoroacrylate Copolymers | This compound is used as a comonomer. | Improves durability and film-forming properties. | google.com |

Effect of Comonomer Ratios on Copolymer Properties

The molar ratio of comonomers in the feed is a critical parameter that dictates the final properties of the resulting copolymer. By adjusting this ratio, characteristics such as thermal behavior, solubility, and self-assembly can be precisely controlled.

For instance, in the copolymerization of this compound (ODA) and glycidyl methacrylate (GMA), the comonomer ratio has a significant effect on the thermal and swelling properties of the crosslinked copolymers. tandfonline.comtandfonline.com An increase in the proportion of GMA leads to a higher glass transition temperature (Tg), but a decrease in the melting temperature (Tm). tandfonline.comtandfonline.com Concurrently, the swelling capacity of the copolymer gels in nonpolar solvents like benzene (B151609) and toluene diminishes with higher GMA content. tandfonline.com

| Property | Effect of Increasing GMA Content | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Increases | tandfonline.comtandfonline.com |

| Melting Temperature (Tm) | Decreases | tandfonline.comtandfonline.com |

| Swelling in Nonpolar Solvents | Decreases | tandfonline.com |

In another example, copolymers of this compound and aminotriazine (AT) show that increasing the molar ratio of the AT component enhances the molecular ordering of the ODA side chains. mdpi.com This is evidenced by an increase in the peak-top temperatures of the crystalline-to-isotropic phase transition, suggesting that the AT unit promotes better organization of the ODA chains, possibly through hydrogen bonding interactions. mdpi.com

The performance of copolymers in specific applications is also highly dependent on the comonomer ratio. For poly(this compound-styrene) copolymers used as pour point depressants for waxy crude oils, an optimal mole ratio of 3:2 (this compound to styrene) was found to provide the maximum reduction in the pour point. researchgate.net Similarly, for copolymers of octadecyl acrylamide and hydroxyethyl acrylamide, the molar content of HEAm determines the type of self-assembled lamellar structure that forms upon annealing. A HEAm content between 36% and 50% is required for the transition from a "side-chain-mixed" to a "side-chain-segregated" lamellar structure at higher annealing temperatures. rsc.org These examples underscore the principle that the comonomer ratio is a powerful tool for tailoring copolymer properties for specific applications. sfdchem.com

Advanced Polymer Architectures and Macromolecular Engineering

Block Copolymers

Block copolymers containing poly(octadecyl acrylate) (PODA) segments are synthesized to create materials with distinct, phase-separated domains, leading to a combination of properties from each block. Atom transfer radical polymerization (ATRP) is a common technique for creating well-defined block copolymers of ODA with other monomers. acs.orgkent.ac.uk

For instance, amphiphilic diblock copolymers of PODA and poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) have been synthesized, representing a class of all comblike amphiphilic block copolymers. kent.ac.uk Similarly, block copolymers of ODA and methyl methacrylate (B99206) (MMA) have been prepared via ATRP. researchgate.netkent.ac.uk These copolymers, such as PMMA-b-PODA, have been successfully used as stabilizers in the non-aqueous dispersion polymerization of MMA. researchgate.net

The synthesis of ABA triblock copolymers, where A is a hard segment and B is a soft segment, can result in thermoplastic elastomers. For example, triblock copolymers of poly(n-octadecyl methacrylate)-b-poly(t-Bu acrylate)-b-poly(n-octadecyl methacrylate) have been studied for their phase behavior in bulk and on surfaces. cmu.edu Acrylate-based block copolymers have also been investigated as matrices for drug delivery. cmu.edu

Key research findings on octadecyl acrylate (B77674) block copolymers are summarized in the table below.

| Comonomer(s) | Polymer Architecture | Synthesis Method | Key Findings |

| Methyl Methacrylate (MMA) | PMMA-b-PODA | ATRP | Effective stabilizer for non-aqueous dispersion polymerization of MMA. researchgate.netkent.ac.uk |

| Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) | PODA-b-POEGMA | ATRP | First examples of all comblike amphiphilic block copolymers that can self-assemble into micelles. kent.ac.uk |

| tert-Butyl acrylate (tBA) | PtBA-b-PODA | ATRP | Forms phase-separated structures in ultrathin films. acs.org |

| N-isopropylacrylamide | PODA-b-PNIPAM | ATRP | Exhibits thermoresponsive behavior. |

Random Copolymers

Random copolymerization of this compound with other monomers is a straightforward method to modify the properties of polymers. The incorporation of ODA's long alkyl side chains can influence thermal properties, solubility, and surface characteristics.

For example, random copolymers of ODA and methyl acrylate (MA) have been synthesized to study their conformational, crystalline, and rheological properties. rsc.org The intrinsic viscosity of these copolymers changes with the molar fraction of ODA, initially increasing due to chain expansion and then decreasing as segmental density dominates. rsc.org

Copolymers of ODA and glycidyl (B131873) methacrylate (GMA) have been synthesized via free radical polymerization. tandfonline.comtandfonline.com The introduction of GMA improves the glass transition temperature (Tg) but decreases the melting temperature (Tm) and swelling in nonpolar solvents. tandfonline.com The monomer reactivity ratios indicate that GMA is more reactive than ODA in this copolymerization system. tandfonline.comtandfonline.com

The table below presents research findings on random copolymers of this compound.

| Comonomer(s) | Synthesis Method | Key Properties |

| Methyl Acrylate (MA) | ATRP, esterification, graft-onto | Intrinsic viscosity and viscous flow activation energy are dependent on the ODA molar fraction. rsc.org |

| Glycidyl Methacrylate (GMA) | Free radical polymerization | Increased Tg, decreased Tm, and reduced swelling in nonpolar solvents with higher GMA content. tandfonline.comtandfonline.com |

| tert-Butyl Acrylate (tBA) | ATRP | Well-defined random copolymers with controlled molecular weight. acs.org |

| 2-Ethylhexyl Acrylate | Not specified | Can be used to tune properties for applications like adhesives and coatings. researchgate.net |

| Acrylic Acid | Micellar copolymerization | Can form shape memory hydrogels. acs.org |

Gradient Copolymers

Gradient copolymers represent a unique class of polymer where the monomer composition gradually changes along the chain. uq.edu.aursc.org This gradual transition can lead to properties that are distinct from those of block or random copolymers. uq.edu.au Controlled radical polymerization techniques like ATRP and RAFT are often employed to synthesize gradient copolymers. uq.edu.au

The synthesis of gradient copolymers of this compound and tert-butyl methacrylate has been achieved using ATRP. acs.org Similarly, gradient copolymers of this compound and methyl acrylate have been prepared. uq.edu.au These materials are of interest for applications where a gradual change in properties, such as hydrophobicity or refractive index, is desired.

Research on gradient copolymers of this compound is highlighted in the table below.

| Comonomer(s) | Synthesis Method | Resulting Copolymer Structure |

| tert-Butyl Methacrylate (tBMA) | ATRP | p(tBMA-co-OA) with a gradual tapering of composition. acs.orgacs.org |

| Methyl Acrylate (MA) | NMP | P(ODA-co-MA) with a continuous change in composition along the chain. uq.edu.au |

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. This compound can be incorporated as either the backbone or the grafted side chains.

For instance, poly(this compound) has been grafted onto silica (B1680970) surfaces for use in chromatography. mdpi.com The introduction of a comonomer like 2-vinyl-4,6-diamino-1,3,5-triazine (B1219306) (AT) into the grafted PODA chains enhances the thermal stability and molecular selectivity of the stationary phase. mdpi.com The side-chain ordering of the octadecyl groups is promoted by the aminotriazine (B8590112) moiety, leading to improved separation of planar molecules. mdpi.com

In another approach, poly(this compound)-grafted-multiwall carbon nanotubes (PODA-g-MWCNTs) have been synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization for use in wearable temperature sensors. uh.edu These materials exhibit a significant positive temperature coefficient of resistance, making them highly sensitive to temperature changes near human body temperature. uh.edu

Graft copolymers of poly(methyl methacrylate) (PMMA) with PODA side chains have also been synthesized. researchgate.net The crystallization behavior of the PODA side chains is influenced by the amorphous PMMA backbone. researchgate.net

The following table summarizes findings on this compound graft copolymers.

| Backbone | Grafted Chains | Synthesis Method | Application/Key Finding |

| Silica | Poly(ODA-co-AT) | "Grafting to" | Enhanced thermal stability and molecular planarity selectivity in HPLC. mdpi.com |

| Multiwalled Carbon Nanotubes | Poly(this compound) | RAFT ("grafting from") | Wearable temperature sensors with high sensitivity. uh.edu |

| Polydimethylsiloxane (B3030410) (PDMS) | Poly(this compound) | Free radical polymerization | Increased flexibility while maintaining a sharp melting point. acs.org |

| Poly(methyl methacrylate) | Poly(this compound) | Copolymerization of macromonomers | Side-chain crystallization is influenced by the backbone's glass transition. researchgate.net |

Interpenetrating Polymer Networks (IPNs)

Interpenetrating polymer networks (IPNs) are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. researchgate.net The inclusion of poly(this compound) in an IPN can impart smart functionalities like self-healing and shape-memory behavior.

A notable example is the creation of interconnected IPNs (c-IPNs) based on butyl rubber (IIR) and poly(this compound) (PC18A). researchgate.netnih.govitu.edu.tr These materials are prepared by the solvent-free UV polymerization of this compound in the presence of IIR. researchgate.netnih.govitu.edu.tr The resulting c-IPNs exhibit high toughness and stretchability. nih.gov

The crystalline domains formed by the side-by-side packing of the octadecyl side chains of PC18A act as physical cross-links and are responsible for the shape-memory and self-healing properties. researchgate.netnih.govitu.edu.tr These materials show a thermally induced healing process and complete shape recovery when heated above the melting temperature of the alkyl crystals. nih.gov The mechanical properties of these IPNs, such as stiffness and toughness, can be tuned by varying the IIR/PC18A weight ratio. researchgate.netnih.gov

Research on this compound in IPNs is detailed in the table below.

| Network 1 | Network 2 | Synthesis Method | Key Properties and Functions |

| Butyl Rubber (IIR) | Poly(this compound) | Solvent-free UV polymerization | High toughness, stretchability, self-healing, and shape-memory behavior. researchgate.netnih.govitu.edu.tr |

| Modified Butyl Rubber (grafted with acrylic acid, etc.) | Poly(this compound) | Solvent-free UV polymerization | Significant improvement in mechanical properties compared to unmodified IIR. aip.org |

| Various Rubbers (Natural rubber, cis-polybutadiene, etc.) | Poly(this compound) | UV polymerization | Shape-memory materials with tunable melting and crystallization temperatures. itu.edu.tr |

Supramolecular Organization and Self Assembly of Poly Octadecyl Acrylate and Its Copolymers

Lamellar Structures

In the solid state and in certain solution conditions, PODA and its copolymers frequently organize into lamellar structures. These layered arrangements are a consequence of the microphase separation between the constituent polymer segments. The octadecyl side chains, through van der Waals interactions, tend to pack together, forming crystalline or pseudo-crystalline domains that are segregated from the main polymer chains.

Random copolymers of octadecyl acrylate (B77674) with monomers featuring oligo(ethylene glycol) side chains have been shown to form lamellar structures. This self-assembly is driven by the phase separation between the crystallized octadecyl chains and the oligo(ethylene glycol) chains. rsc.org Similarly, in copolymers with butyl rubber, lamellar crystals are formed by the side-by-side packing of the octadecyl side chains, which act as physical cross-links. acs.orgnih.gov

In copolymers of octadecyl acrylamide (B121943) (a close structural analog to octadecyl acrylate) with a hydrophilic comonomer like hydroxyethyl (B10761427) acrylamide (HEAm), a "side-chain-mixed" lamellar structure can be observed. acs.orgupc.edu This structure forms upon annealing at temperatures approximately 10°C above the glass transition temperature. acs.orgrsc.org In this arrangement, both the hydrophobic octadecyl side chains and the hydrophilic side chains orient themselves perpendicularly to the lamellar plane, which is composed of the main polymer chains. acs.orgupc.edu The driving force for this is the segregation between the hydrophobic side chains and the more hydrophilic main-chain region. acs.org

The formation of these side-chain-mixed lamellae has been observed in copolymers with a HEAm content ranging from 28% to 50%. acs.orgupc.edu The octadecyl side chains within these mixed lamellae are predominantly in an all-trans conformation and exhibit crystallinity. rsc.org

Upon annealing at significantly higher temperatures (around 160°C or approximately 50°C above the glass transition temperature), a transition from the side-chain-mixed to a "side-chain-segregated" lamellar structure can occur in copolymers with a HEAm content between 36% and 50%. acs.orgupc.edu In this configuration, the octadecyl and the hydrophilic side chains are still oriented perpendicular to the main-chain lamellar plane, but they point in opposite directions from each other. acs.orgupc.edu

This structural transition is governed by a balance between the strain forces generated during self-assembly and the segregation forces between the different comonomer units. acs.orgupc.edu In the segregated lamellae, there is a higher prevalence of gauche conformations in the octadecyl chains, leading to a less crystalline state compared to the mixed lamellae. rsc.org This is attributed to the significant strain on the main chain and steric hindrance that arises from trying to orient all the bulky octadecyl chains in a single direction in a statistical copolymer. rsc.org

Table 1: Lamellar Structures in Poly(octadecyl acrylamide-co-hydroxyethyl acrylamide) Copolymers

| Lamellar Structure Type | HEAm Content (%) | Annealing Condition | Side Chain Orientation | Crystallinity of Octadecyl Chains |

|---|---|---|---|---|

| Side-Chain-Mixed | 28 - 50 | ~10°C above Tg | Perpendicular to main chain, mixed | Mostly all-trans, crystalline |

| Side-Chain-Segregated | 36 - 50 | ~50°C above Tg (e.g., 160°C) | Perpendicular to main chain, segregated | Higher gauche content, less crystalline |

Side-Chain-Mixed Lamellae

Micellar Structures